3,5-Dibromo-2,4,6-trichlorophenol
Description
Properties
CAS No. |
40979-04-2 |
|---|---|
Molecular Formula |
C6HBr2Cl3O |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3,5-dibromo-2,4,6-trichlorophenol |
InChI |
InChI=1S/C6HBr2Cl3O/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H |
InChI Key |
LXQGLQLYEJWANF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Cl)Br)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated phenolic compounds exhibit distinct physicochemical, toxicological, and environmental behaviors depending on the type, number, and position of halogen substituents. Below is a detailed comparison of 3,5-dibromo-2,4,6-trichlorophenol with key analogs:
Structural and Physicochemical Properties
Key Observations :
- Halogen Type: Bromine’s larger atomic radius and higher electronegativity increase molecular weight and lipophilicity compared to chlorine analogs.
- Substitution Pattern : Symmetrical substitution (e.g., 2,4,6-TCP) often correlates with higher thermal stability, whereas mixed halogens (Cl/Br) may alter reactivity in environmental degradation pathways .
Key Observations :
- Regulatory limits for 2,4,6-TCP underscore its recognized hazard, whereas brominated analogs lack formal guidelines despite comparable risks .
Environmental Persistence and Detection
- Degradation: Chlorophenols like 2,4,6-TCP undergo microbial degradation under aerobic conditions, whereas brominated analogs (e.g., 2,4,6-TBrP) persist longer due to slower enzymatic cleavage of C-Br bonds . 3,5-Dibromo-2,4,6-trichlorophenol’s mixed halogenation likely complicates degradation pathways, increasing environmental residence time .
- Analytical Methods: Gas chromatography (GC) with mass spectrometry (MS) is standardized for chlorophenols (ISO 14154:2005) , but brominated analogs require modified protocols due to differing ionization properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dibromo-2,4,6-trichlorophenol, and how can regioselectivity be controlled during halogenation?
- Methodological Answer : Synthesis typically involves sequential halogenation of phenol derivatives. For bromination, use Br₂ in acetic acid under controlled temperature (0–25°C) to minimize side reactions. Chlorination can be achieved via FeCl₃-catalyzed electrophilic substitution. Regioselectivity is influenced by steric and electronic factors: bulky substituents at the 2,4,6-positions direct bromine to the 3,5-positions. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis .
- Example Protocol :
| Step | Reagents/Conditions | Target Position | Yield (%) |
|---|---|---|---|
| 1 | Cl₂, FeCl₃, 40°C | 2,4,6-Cl | 75 |
| 2 | Br₂, CH₃COOH, 10°C | 3,5-Br | 62 |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of 3,5-Dibromo-2,4,6-trichlorophenol?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns. Aromatic protons adjacent to electron-withdrawing groups (Br/Cl) exhibit downfield shifts (δ 7.2–7.8 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C-Br ≈ 1.89 Å) and crystal packing. For hexasubstituted analogs, monoclinic systems (space group P2₁/c) are common, with R-factors < 0.05 after refinement .
- Key Data from Analogous Structures :
| Bond Type | Length (Å) | Angle (°) | Source Compound |
|---|---|---|---|
| C-Br | 1.89–1.92 | 119.7–120.6 | 3,4-Dibromo-dihydrofuran |
Advanced Research Questions
Q. How do non-covalent interactions (e.g., halogen bonding) influence the crystal packing and stability of 3,5-Dibromo-2,4,6-trichlorophenol?
- Methodological Answer : Br⋯Br (3.4–3.6 Å) and C–H⋯O interactions stabilize the lattice. Use Hirshfeld surface analysis to quantify interaction contributions. For example, Br⋯Br contacts in hexasubstituted dihydrofurans account for 12–15% of crystal packing . Computational tools like CrystalExplorer can map these interactions.
Q. What computational strategies (e.g., DFT) are effective for predicting electronic properties and reactivity of polyhalogenated phenols?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps). For 3,5-Dibromo-2,4,6-trichlorophenol, electron-withdrawing substituents reduce HOMO energy (~-7.2 eV), correlating with oxidative stability. Solvent effects (PCM model) refine reactivity predictions .
Q. How can environmental monitoring of 3,5-Dibromo-2,4,6-trichlorophenol in aqueous systems be optimized?
- Methodological Answer : Employ solid-phase extraction (SPE) followed by GC-MS (electron capture detection) for trace analysis. Limit of detection (LOD) for chlorophenol analogs is ~0.1 µg/L. Validate methods using EPA protocols (e.g., SW-846) and spike-recovery tests (85–110% recovery rates) .
Q. What experimental designs address contradictions in reported degradation pathways for polyhalogenated phenols?
- Methodological Answer : Use fractional factorial design to isolate variables (pH, UV exposure, microbial activity). For example, anaerobic microbial degradation rates vary by halogen position: 3,5-Br substituents reduce biodegradability by 40% compared to mono-halogenated analogs. LC-HRMS identifies intermediate metabolites (e.g., dehalogenated quinones) .
Q. How do steric effects in 3,5-Dibromo-2,4,6-trichlorophenol impact its interactions with biological targets (e.g., enzyme inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
